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Compound of Interest

Compound Name: Disodium pamoate monohydrate

Cat. No.: B1493897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Disodium pamoate monohydrate, a salt of pamoic acid, is a crucial counterion in the

pharmaceutical industry, primarily utilized to modify the physicochemical properties of active

pharmaceutical ingredients (APIs). Its ability to form sparingly soluble salts with basic drugs is

harnessed to develop long-acting injectable and oral controlled-release formulations. A

thorough understanding of its crystalline structure is paramount for ensuring consistent product

quality, stability, and bioavailability. This technical guide provides an in-depth analysis of the

crystalline structure of disodium pamoate monohydrate, detailing the experimental

methodologies used for its characterization and presenting the available quantitative data.

Physicochemical Properties
A summary of the key physicochemical properties of disodium pamoate monohydrate is

presented in Table 1.
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Property Value

Molecular Formula C₂₃H₁₆Na₂O₇

Molecular Weight 450.3 g/mol

CAS Number 71607-30-2

Appearance White to off-white crystalline powder

Theoretical Water Content ~4.0%

Crystalline Structure Analysis
The crystalline nature of disodium pamoate monohydrate is elucidated through a

combination of analytical techniques, primarily X-ray diffraction, thermal analysis, and

vibrational spectroscopy.

X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for the characterization of crystalline materials.

While a definitive single-crystal X-ray structure for disodium pamoate monohydrate is not

publicly available in crystallographic databases, powder X-ray diffraction (PXRD) is routinely

used to confirm its crystalline identity and phase purity.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

A standard protocol for the PXRD analysis of a crystalline powder like disodium pamoate
monohydrate is as follows:

Sample Preparation: A small amount of the disodium pamoate monohydrate powder is

gently packed into a sample holder. The surface is carefully flattened to ensure a uniform

sample height and minimize preferred orientation effects.

Instrument Setup: The analysis is performed using a powder X-ray diffractometer, typically

with Cu Kα radiation.

Data Collection: The sample is scanned over a specific 2θ range (e.g., 5° to 40°) with a

defined step size and scan speed to obtain a diffraction pattern.
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Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to

identify the characteristic diffraction peaks.

Quantitative data for the PXRD pattern of disodium pamoate monohydrate, including a list of

2θ peaks and their relative intensities, is not consistently available in the public domain and

should be determined experimentally for each batch.

Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA), provide crucial information about the thermal stability and

hydration state of the crystalline solid.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of

temperature. For disodium pamoate monohydrate, DSC is used to determine the

temperature and enthalpy associated with the dehydration process.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Sample Preparation: A few milligrams of disodium pamoate monohydrate are accurately

weighed into an aluminum DSC pan, which is then hermetically sealed.

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using

appropriate standards.

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen

purge.

Data Analysis: The resulting thermogram is analyzed to identify endothermic or exothermic

events. The dehydration of the monohydrate is expected to manifest as an endothermic

peak.

Specific experimental DSC data for disodium pamoate monohydrate is not readily available

in the literature. A typical DSC thermogram would be expected to show an endotherm

corresponding to the loss of the water molecule.
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Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a direct

method to quantify the water content in a hydrated crystal.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Sample Preparation: A small, accurately weighed amount of disodium pamoate
monohydrate is placed in a TGA sample pan.

Instrument Setup: The TGA instrument is tared, and the sample is heated at a controlled rate

(e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).

Data Collection: The mass of the sample is continuously monitored as the temperature

increases.

Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine

the percentage of mass loss corresponding to the dehydration event.

Quantitative Data: Thermogravimetric Analysis (TGA)

Parameter Theoretical Value

Water Content ~4.0%

Experimental TGA data should confirm a weight loss corresponding to one molecule of water

per formula unit of disodium pamoate.

Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional

groups present in a molecule and probing the hydrogen bonding network within the crystal

lattice.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of disodium pamoate
monohydrate (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-
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200 mg) in an agate mortar and pestle. The mixture is then compressed under high pressure

to form a transparent pellet.

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize

atmospheric interference. A background spectrum of a pure KBr pellet is collected.

Data Collection: The KBr pellet containing the sample is placed in the sample holder, and the

infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the different vibrational modes of the molecule.

Qualitative Data: Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of disodium pamoate monohydrate is characterized by several key

absorption bands. A prominent feature is a very broad absorption band in the region of 3500-

2000 cm⁻¹, which is attributed to the O-H stretching vibrations of the carboxylic acid groups

and the water of hydration, indicative of strong hydrogen bonding within the crystal structure.

Other characteristic peaks corresponding to C=O stretching, C-O stretching, and aromatic C-H

and C=C vibrations are also expected.

A detailed peak list with specific wavenumber assignments for disodium pamoate
monohydrate is not consistently reported and should be determined experimentally.

Experimental Workflow
The logical flow for the characterization of the crystalline structure of disodium pamoate
monohydrate is depicted in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1493897?utm_src=pdf-body
https://www.benchchem.com/product/b1493897?utm_src=pdf-body
https://www.benchchem.com/product/b1493897?utm_src=pdf-body
https://www.benchchem.com/product/b1493897?utm_src=pdf-body
https://www.benchchem.com/product/b1493897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1493897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Crystalline Structure Characterization

Data Analysis

Conclusion

Disodium Pamoate
Monohydrate Synthesis

Powder X-ray Diffraction
(PXRD)

Differential Scanning
Calorimetry (DSC)

Thermogravimetric
Analysis (TGA)

Fourier Transform Infrared
(FTIR) Spectroscopy

Phase Identification
Crystallinity

Dehydration Temperature
Enthalpy

Water Content
(Stoichiometry)

Functional Groups
Hydrogen Bonding

Comprehensive Crystalline
Structure Profile

Click to download full resolution via product page

Characterization workflow for disodium pamoate monohydrate.

Conclusion
A comprehensive understanding of the crystalline structure of disodium pamoate
monohydrate is essential for its effective utilization in pharmaceutical development. The

combination of Powder X-ray Diffraction, Differential Scanning Calorimetry, Thermogravimetric

Analysis, and Fourier Transform Infrared Spectroscopy provides a robust analytical framework

for its characterization. While this guide outlines the fundamental principles and experimental

protocols, it is critical for researchers to perform these analyses on their specific batches of

material to obtain the precise quantitative data necessary for quality control and formulation

development. The lack of a publicly available single-crystal structure highlights the need for

further research to fully elucidate the three-dimensional arrangement of molecules in the

crystalline lattice of this important pharmaceutical excipient.
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To cite this document: BenchChem. [Unveiling the Crystalline Architecture of Disodium
Pamoate Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1493897#understanding-the-crystalline-structure-of-
disodium-pamoate-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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